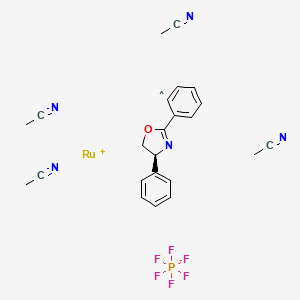
Ru(II)-(S)-PheoxCatalyst
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ru(II)-(S)-PheoxCatalyst is a ruthenium-based complex that has gained significant attention in the field of catalysis due to its unique properties and versatile applications. This compound is particularly known for its ability to facilitate various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the (S)-Pheox ligand enhances the catalytic activity and selectivity of the ruthenium center, making it a valuable tool in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ru(II)-(S)-PheoxCatalyst typically involves the coordination of the (S)-Pheox ligand to a ruthenium(II) center. One common method includes the reaction of a ruthenium precursor, such as ruthenium(II) chloride, with the (S)-Pheox ligand in the presence of a suitable solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete coordination of the ligand to the metal center .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .
化学反应分析
Types of Reactions
Ru(II)-(S)-PheoxCatalyst is known to undergo various types of chemical reactions, including:
Oxidation Reactions: The catalyst can facilitate the oxidation of organic substrates, such as alcohols to aldehydes or ketones, under mild conditions.
Reduction Reactions: It can also catalyze the reduction of nitro compounds to amines or the hydrogenation of alkenes to alkanes.
Substitution Reactions: The catalyst is effective in promoting nucleophilic substitution reactions, where a nucleophile replaces a leaving group on an organic substrate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under ambient or slightly elevated temperatures and pressures, depending on the specific transformation being targeted .
Major Products Formed
The major products formed from reactions catalyzed by this compound include aldehydes, ketones, amines, and alkanes, depending on the type of reaction and the substrates used. The high selectivity of the catalyst ensures that the desired products are obtained with minimal side reactions .
科学研究应用
Chemistry
In the field of chemistry, Ru(II)-(S)-PheoxCatalyst is widely used in organic synthesis for the preparation of complex molecules. Its ability to catalyze a variety of reactions makes it a valuable tool for developing new synthetic methodologies and optimizing existing ones .
Biology and Medicine
In biological and medical research, this compound has been explored for its potential in photodynamic therapy (PDT) and as an anticancer agent. The catalyst’s ability to generate reactive oxygen species (ROS) under light irradiation makes it a promising candidate for PDT, which is used to treat various types of cancer .
Industry
In industrial applications, this compound is employed in the production of fine chemicals and pharmaceuticals. Its high catalytic efficiency and selectivity contribute to the development of cost-effective and environmentally friendly processes .
作用机制
The mechanism of action of Ru(II)-(S)-PheoxCatalyst involves the coordination of the (S)-Pheox ligand to the ruthenium center, which enhances the metal’s catalytic properties. The catalyst operates through a series of redox cycles, where the ruthenium center undergoes oxidation and reduction to facilitate the desired chemical transformations. The (S)-Pheox ligand plays a crucial role in stabilizing the intermediate species and directing the reaction pathway towards the desired products .
相似化合物的比较
Similar Compounds
Similar compounds to Ru(II)-(S)-PheoxCatalyst include other ruthenium-based complexes with different ligands, such as:
Ru(II)-polypyridyl complexes: Known for their photophysical properties and applications in photoredox catalysis.
Ru(II)-terpyridyl complexes: Used in various catalytic and electrochemical applications due to their unique electronic properties.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the (S)-Pheox ligand, which imparts higher selectivity and efficiency in catalytic reactions. The chiral nature of the (S)-Pheox ligand also allows for enantioselective transformations, making this catalyst particularly valuable in asymmetric synthesis .
属性
InChI |
InChI=1S/C15H12NO.4C2H3N.F6P.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-2-3;1-7(2,3,4,5)6;/h1-9,14H,11H2;4*1H3;;/q;;;;;-1;+1/t14-;;;;;;/m1....../s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYKDMZDJHSTQM-YEYOTXFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.CC#N.C1C(N=C(O1)C2=CC=CC=[C]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#N.CC#N.CC#N.CC#N.C1[C@@H](N=C(O1)C2=CC=CC=[C]2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F6N5OPRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
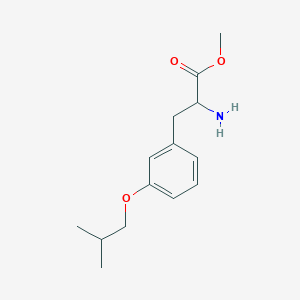

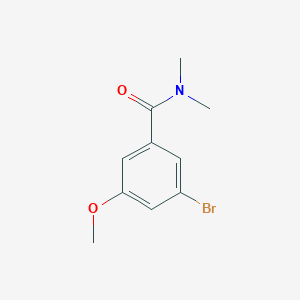
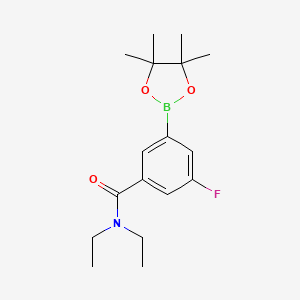
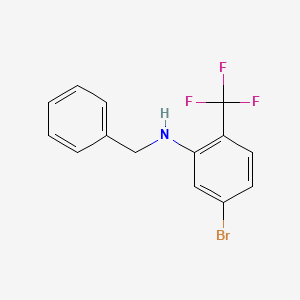
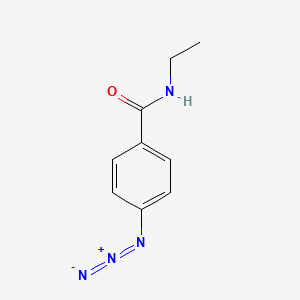
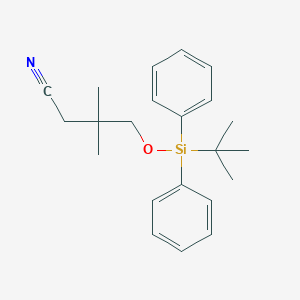
![Tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride](/img/structure/B8127842.png)
![Xyl(a1-6)Glc(b1-4)[Xyl(a1-6)]Glc(b1-4)[Xyl(a1-6)]Glc(b1-4)Glc](/img/structure/B8127850.png)
![5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B8127864.png)
![4-(Oxetan-3-yloxy)-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B8127885.png)
![1-[(Tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid](/img/structure/B8127892.png)
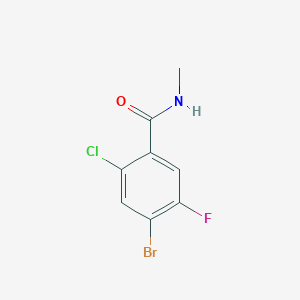
![(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B8127904.png)
